

Introduction: The Significance of MOM-Protected BINOL

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Compound of Interest

Compound Name: 2,2'-
BIS(METHOXYMETHOXY)-1,1'-
BINAPHTHALENE

Cat. No.: B114958

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In the landscape of asymmetric synthesis, 1,1'-bi-2-naphthol (BINOL) stands as a cornerstone of C₂-symmetric chiral ligands and catalysts.[1] Its derivatives are pivotal in orchestrating stereoselective transformations. The compound **2,2'-bis(methoxymethoxy)-1,1'-binaphthalene** is a crucial intermediate, where the hydroxyl groups of BINOL are protected by the methoxymethyl (MOM) ether group.[2] This protection strategy is essential for enabling further functionalization of the binaphthyl scaffold, particularly at the 3 and 3' positions through ortho-lithiation, without interference from the acidic phenolic protons.[3][4]

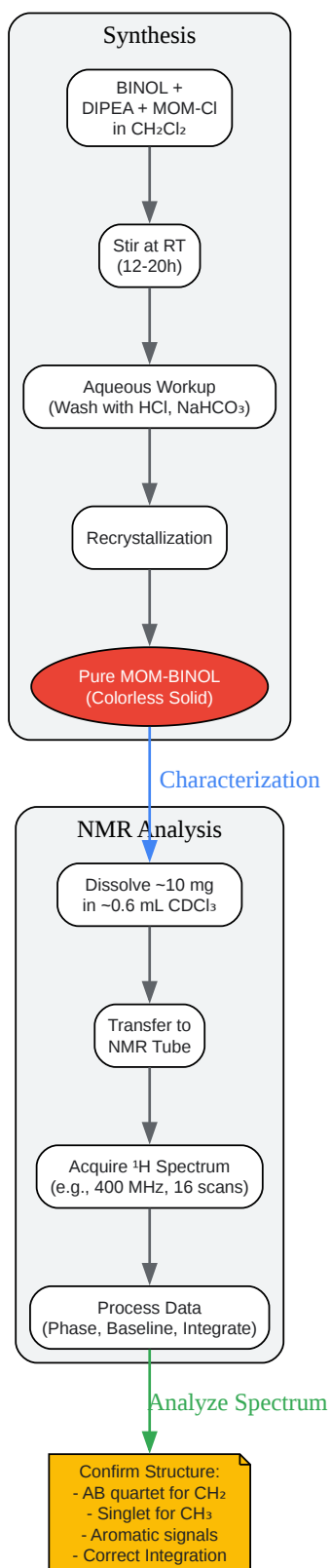
A deep understanding of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this molecule is paramount for any researcher working with it. NMR spectroscopy serves not only as the definitive tool for structural confirmation but also as the primary method for assessing purity and monitoring reaction progress. This guide provides an in-depth analysis of the ¹H NMR spectrum of **2,2'-bis(methoxymethoxy)-1,1'-binaphthalene**, grounded in the principles of molecular structure, stereochemistry, and field-proven experimental insights.

Molecular Structure and the Impact of Atropisomerism

The defining structural feature of **2,2'-bis(methoxymethoxy)-1,1'-binaphthalene** is its axial chirality, a phenomenon known as atropisomerism.[5] Steric hindrance between the two

naphthalene rings restricts free rotation around the C1-C1' single bond. This creates a stable chiral axis, resulting in two non-superimposable, mirror-image enantiomers (R and S).^{[5][6]}

This chirality profoundly influences the ^1H NMR spectrum. Although the molecule possesses a C_2 axis of symmetry, which simplifies the spectrum by making the two naphthalene units chemically equivalent, the protons within each methoxymethoxy (MOM) group become diastereotopic. This is a critical concept: the two methylene protons of each $-\text{O}-\text{CH}_2-\text{O}-$ group are in different chemical environments relative to the chiral axis of the molecule and are therefore not magnetically equivalent.



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